4-(4-Fluorophenoxy)cyclohexan-1-one
Description
4-(4-Fluorophenoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-fluorophenoxy substituent at the 4-position of the cyclohexane ring.
Properties
CAS No. |
104605-91-6 |
|---|---|
Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H13FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,12H,3-4,7-8H2 |
InChI Key |
DEBOFDKCBBMSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-(4-Fluorophenoxy)cyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, synthesis, and applications. Key compounds are grouped by substituent type:
Aromatic Substituents
Key Differences :
- The fluorophenoxy group in the target compound introduces an oxygen linker, reducing steric hindrance compared to direct phenyl attachment (e.g., 4-(4-Fluorophenyl)cyclohexan-1-one) .
- Trifluoromethyl substituents (e.g., in and ) significantly lower electron density at the cyclohexanone ring, favoring electrophilic substitutions, whereas methoxy or methyl groups (e.g., m-tolyl) donate electrons, altering reaction pathways .
Amino and Alkylamino Substituents
Key Differences :
- Amino substituents (e.g., methylamino in ) increase basicity and hydrogen-bonding capacity, contrasting with the neutral phenoxy group in the target compound.
- Fluorexetamine () demonstrates how substituent position (2,2 vs. 4,4) and fluorophenyl placement influence biological activity .
Alkoxy and Ether-Linked Substituents
Key Differences :
- The ethoxyphenyl derivative () undergoes Baeyer-Villiger oxidation to form ε-caprolactones, a reaction pathway less accessible to fluorophenoxy analogs due to electronic differences .
- Methoxymethyl substituents () offer greater conformational flexibility compared to rigid aromatic phenoxy groups .
Bulkier and Multifunctional Substituents
Key Differences :
- Bis-fluorobenzylidene groups () create planar, conjugated systems, enabling π-π stacking interactions absent in mono-substituted analogs .
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